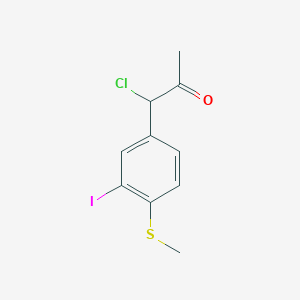![molecular formula C42H74N5O11P B14056556 1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that features a variety of functional groups, including nitro, oxadiazole, and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the nitrobenzo[c][1,2,5]oxadiazole moiety: This involves nitration of benzo[c][1,2,5]oxadiazole under controlled conditions.
Attachment of the dodecanoyl group: This step involves the reaction of the nitrobenzo[c][1,2,5]oxadiazole with dodecanoyl chloride in the presence of a base.
Formation of the palmitoyloxypropyl group: This involves esterification of glycerol with palmitoyl chloride.
Final coupling: The intermediate compounds are then coupled together under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester groups can undergo hydrolysis to form the corresponding acids and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols can be used.
Esterification: Typically involves the use of acid chlorides and alcohols in the presence of a base.
Major Products
Reduction of the nitro group: Forms amino derivatives.
Hydrolysis of ester groups: Forms palmitic acid and glycerol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a fluorescent probe due to the presence of the nitrobenzo[c][1,2,5]oxadiazole moiety, which is known for its fluorescent properties.
Biology
In biological research, this compound can be used to study membrane dynamics and lipid interactions due to its amphiphilic nature.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as coatings and polymers, due to its multifunctional nature.
Mecanismo De Acción
The mechanism of action of ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with cellular membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrobenzo[c][1,2,5]oxadiazole moiety can also participate in redox reactions, potentially leading to the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds also contain aromatic rings with substituents that can participate in various chemical reactions.
Uniqueness
What sets ®-2-((12-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)dodecanoyl)oxy)-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate apart is its multifunctional nature, combining fluorescent properties, amphiphilicity, and potential for redox activity. This makes it a versatile compound for a wide range of scientific applications.
Propiedades
Fórmula molecular |
C42H74N5O11P |
|---|---|
Peso molecular |
856.0 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H74N5O11P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-39(48)54-34-36(35-56-59(52,53)55-33-32-47(2,3)4)57-40(49)28-25-22-19-16-14-17-20-23-26-31-43-37-29-30-38(46(50)51)42-41(37)44-58-45-42/h29-30,36H,5-28,31-35H2,1-4H3,(H-,43,45,52,53)/t36-/m1/s1 |
Clave InChI |
QVXAZNMRZNYTNS-PSXMRANNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)





![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)


